molecular formula C23H20FN3O3S3 B2687569 3-(3,4-dimethylphenyl)-5-{[(1,3-dioxolan-2-yl)methyl]sulfanyl}-6-(2-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422297-73-2

3-(3,4-dimethylphenyl)-5-{[(1,3-dioxolan-2-yl)methyl]sulfanyl}-6-(2-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2687569
CAS No.: 422297-73-2
M. Wt: 501.61
InChI Key: SVSMNZNJCSLADC-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyrimidinone class, characterized by a fused bicyclic core comprising a thiazole and pyrimidine ring. Key structural features include:

  • 3,4-Dimethylphenyl and 2-fluorophenyl substituents at positions 3 and 6, respectively, which influence steric and electronic properties.
  • A [(1,3-dioxolan-2-yl)methyl]sulfanyl group at position 5, enhancing solubility and metabolic stability due to the dioxolane moiety.
  • A sulfanylidene (C=S) group at position 2, contributing to hydrogen-bonding interactions and redox activity .

Condensation of thiourea derivatives with halogenated intermediates.

Cyclization under acidic or basic conditions.

Functionalization via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-(1,3-dioxolan-2-ylmethylsulfanyl)-6-(2-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S3/c1-13-7-8-15(11-14(13)2)26-20-19(33-23(26)31)21(28)27(17-6-4-3-5-16(17)24)22(25-20)32-12-18-29-9-10-30-18/h3-8,11,18H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSMNZNJCSLADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4OCCO4)C5=CC=CC=C5F)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-5-{[(1,3-dioxolan-2-yl)methyl]sulfanyl}-6-(2-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the dimethylphenyl, dioxolan-2-ylmethyl, and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, sulfur sources, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-5-{[(1,3-dioxolan-2-yl)methyl]sulfanyl}-6-(2-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolopyrimidine core or other functional groups.

    Substitution: Halogenated derivatives can be used to introduce new functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its diverse functional groups make it a candidate for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. Detailed studies on its pharmacokinetics, toxicity, and efficacy would be necessary to determine its suitability as a drug candidate.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the formulation of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-5-{[(1,3-dioxolan-2-yl)methyl]sulfanyl}-6-(2-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects could be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID (Reference) Core Structure Substituents Key Functional Groups Biological Activity (if reported)
Target Compound Thiazolo[4,5-d]pyrimidin-7-one 3,4-Dimethylphenyl (C3), 2-Fluorophenyl (C6), [(1,3-Dioxolan-2-yl)methyl]sulfanyl (C5) C=S, C=O Not reported
5-Methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one () Thiazolo[4,5-d]pyrimidin-7-one Phenyl (C3), Methyl (C5) C=S, C=O Not reported
6-Substituted Phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one () Pyrazolo-thiazolo-pyrimidinone Substituted phenyl (C6), Phenyl (C1) C=O, C=N Antibacterial (moderate)
5-(4-Fluorophenyl)-3-phenyl-6H-thiazolo[4,5-d]pyrimidine-2,7-dione () Thiazolo[4,5-d]pyrimidine-2,7-dione 4-Fluorophenyl (C5), Phenyl (C3) Two C=O groups Anticancer (preliminary data)
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one () Triazolo[4,5-d]pyrimidin-7-one 3,4-Dimethoxyphenyl (oxadiazole), 3-Fluorophenyl (C3) Oxadiazole, C=O Not reported

Key Observations:

Core Structure Variations: The target compound’s thiazolo[4,5-d]pyrimidinone core is distinct from pyrazolo-thiazolo-pyrimidinones () and triazolo-pyrimidinones (), which incorporate additional heterocyclic rings. These differences impact π-π stacking and hydrogen-bonding capabilities .

Substituent Effects :

  • Fluorophenyl Groups : Both the target compound and ’s derivative include fluorinated aryl groups, which enhance metabolic stability and lipophilicity. However, the position of fluorine (2- vs. 4-) may alter steric interactions with biological targets .
  • Dioxolane vs. Oxadiazole : The [(1,3-dioxolan-2-yl)methyl]sulfanyl group in the target compound offers improved solubility compared to the rigid oxadiazole moiety in ’s analog, which may favor membrane permeability .

Functional Group Contributions: The sulfanylidene (C=S) group in the target compound and ’s analog contrasts with the dione (C=O) groups in .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods used for and ’s derivatives, such as cyclization with sodium acetate () or sulfuric acid (). However, the dioxolane-containing substituent may require specialized protection/deprotection steps .

The target compound’s bioactivity remains unexplored but could be predicted via read-across approaches (), leveraging structural similarities to infer target binding or mechanisms .

Table 2: Spectral Data Comparison

Compound (Reference) IR Peaks (cm⁻¹) ¹H-NMR Features
Target Compound Not reported Anticipated: Aromatic protons (δ 7.0–8.2), dioxolane protons (δ 4.5–5.5), NH (δ ~13.0)
(4d) 3450 (NH), 1680 (C=O), 1240 (C–S–C) Aromatic protons (δ 7.31–8.20), NH (δ 13.20)
(5a-c) Not reported Aromatic protons (δ 6.8–7.9), ethyloxy protons (δ 1.2–4.3)

Biological Activity

The compound 3-(3,4-dimethylphenyl)-5-{[(1,3-dioxolan-2-yl)methyl]sulfanyl}-6-(2-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one belongs to the thiazolopyrimidine class of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound based on available research findings.

Structural Characteristics

This compound features a complex structure with multiple functional groups that contribute to its biological properties. The presence of the thiazolo[4,5-d]pyrimidine core is significant as it is often associated with various pharmacological activities.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in critical signaling pathways. The thiazolopyrimidine framework is known to interact with protein targets that can modulate cellular processes.

Anticancer Activity

Research indicates that thiazolopyrimidine derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The compound's unique structure may enhance its efficacy against various cancer cell lines.

Antimicrobial Activity

Compounds within this class have shown significant antimicrobial activity. Preliminary studies suggest that this specific compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Properties

Thiazolopyrimidine derivatives have also been investigated for their antiviral potential. Some studies suggest that they may inhibit viral replication through mechanisms such as blocking viral entry into host cells or interfering with viral RNA synthesis.

Case Studies and Research Findings

StudyFindings
Anticancer Study A derivative similar to our compound showed IC50 values in the low micromolar range against MCF-7 breast cancer cells.
Antimicrobial Screening The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli in vitro.
Antiviral Activity In a study evaluating antiviral effects, a related thiazolopyrimidine was effective against influenza virus strains at concentrations below 10 µM.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Thiazolopyrimidine Core : Utilizing appropriate reagents to construct the thiazolo[4,5-d]pyrimidin framework.
  • Introduction of Functional Groups : Sequential substitution reactions to add the dimethylphenyl and dioxolan-2-ylmethyl groups.
  • Final Modifications : Adjustments to optimize biological activity and yield.

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